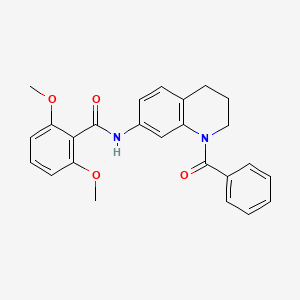![molecular formula C21H25NO3 B12345406 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a complex organic compound that features a benzodioxole ring and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The next step involves the formation of the propanamide group through a series of reactions including amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring, but different functional groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H25NO3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H25NO3/c1-14(2)10-16-4-7-18(8-5-16)15(3)21(23)22-12-17-6-9-19-20(11-17)25-13-24-19/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
YDPOBPNVFKJQMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


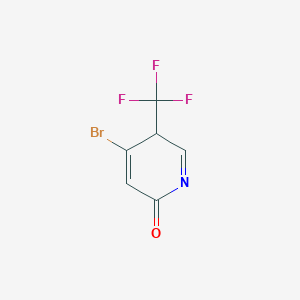
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)
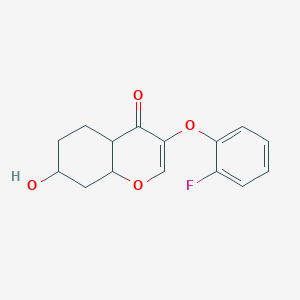
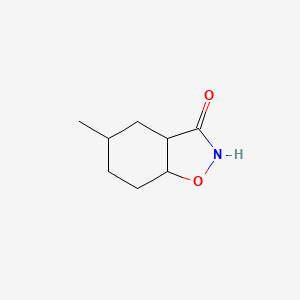
![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
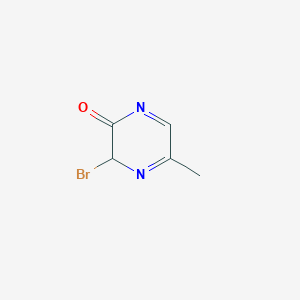
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)
![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
![methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B12345390.png)
![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12345398.png)
